(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound "(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a 1,2,3-triazole derivative characterized by:
- A 1-(4-fluorophenyl) substituent at position 1 of the triazole ring.
- A 5-methyl group at position 3.
- A carboxylate ester functional group at position 4, esterified with a 3-methylbenzyl (3-methylphenyl)methyl group.
This structural configuration imparts unique electronic and steric properties. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for 1,2,3-triazole formation, followed by esterification .
Properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAHGYDVCPSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of "click chemistry," enables the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. For the target compound, the 1-(4-fluorophenyl) group originates from the azide component, while the 5-methyl and 4-carboxylate substituents derive from a functionalized alkyne precursor. The reaction proceeds via a copper(I)-acetylide intermediate, which undergoes cycloaddition with the azide to form the triazole core.
Synthesis of 4-Fluorophenyl Azide
4-Fluorophenyl azide is prepared through diazotization of 4-fluoroaniline using sodium nitrite and hydrochloric acid, followed by azide formation with sodium azide. This intermediate is isolated as a pale-yellow oil and stored at low temperatures to prevent decomposition.
Alkyne Precursor Design
The alkyne component, propargyl (3-methylphenyl)methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, is synthesized via esterification of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with (3-methylphenyl)methanol. Activation of the carboxylic acid using thionyl chloride generates the acid chloride, which reacts with (3-methylphenyl)methanol in anhydrous dichloromethane under basic conditions (pyridine, 0°C to room temperature, 12 h).
Reaction Conditions and Optimization
The CuAAC reaction is conducted in a tert-butanol/water (1:1 v/v) mixture with copper(I) iodide (10 mol%) and triethylamine (1 equiv.) at room temperature for 24 h. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | Maximizes rate |
| Solvent System | t-BuOH/H2O (1:1) | Enhances solubility |
| Temperature | 25°C | Prevents side reactions |
| Reaction Time | 24 h | Completes cycloaddition |
Under these conditions, the target compound is obtained in 92% yield after purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).
Cyclization of Carbohydrazide Derivatives
Precursor Synthesis and Cyclization
This method adapts a reported protocol for triazole carbonyl derivatives. Ethyl 2-cyano-3-ethoxyacrylate reacts with 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in refluxing ethanol (2 h), followed by recrystallization from dimethylformamide (DMF) to yield the carboxylic acid intermediate.
Esterification Step
The carboxylic acid is esterified with (3-methylphenyl)methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (0°C to room temperature, 12 h). The crude product is purified via recrystallization from DMF/acetic acid (1:1 v/v), achieving a 73% isolated yield.
β-Carbonyl Phosphonate and Azide Reaction
Methodology from Multisubstituted Triazole Synthesis
A novel approach employs β-carbonyl phosphonates and azides under basic conditions. The β-keto phosphonate, (3-methylphenyl)methyl 2-(diethoxyphosphoryl)acetate, reacts with 4-fluorophenyl azide in dimethyl sulfoxide (DMSO) with cesium carbonate (2 equiv.) at room temperature for 6 h.
Reaction Optimization
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Base | Cs2CO3 | 95% conversion |
| Solvent | DMSO | Enhances solubility |
| Temperature | 25°C | Minimizes decomposition |
This method bypasses the need for transition-metal catalysts, simplifying purification. The triazole product is isolated via extraction (ethyl acetate/water) and column chromatography (85% yield).
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| CuAAC | 92% | High (1,4-disubstituted) | Excellent |
| Carbohydrazide | 73% | Moderate | Moderate |
| β-Carbonyl Phosphonate | 85% | High (1,5-disubstituted) | Good |
Experimental Optimization and Industrial Feasibility
Large-Scale Production
Continuous flow reactors enhance the CuAAC method’s scalability, reducing reaction times to 2 h and increasing yields to 94%. For the β-carbonyl phosphonate route, automated synthesis platforms enable batch processing with 90% consistency.
Stability of Intermediates
- 4-Fluorophenyl Azide : Stable at −20°C for 3 months.
- Propargyl Ester : Prone to polymerization; stored under nitrogen at 4°C.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations:
Functional Group Influence :
- The carboxylate ester in the target compound offers hydrolytic lability compared to the carboxamide in , which is more stable under physiological conditions.
- Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing electrophilicity at the triazole ring compared to the target’s methyl groups.
Substituent Positioning :
- 4-Fluorophenyl (target) vs. 3-fluorophenyl (): Para-substitution on the phenyl ring may improve target binding affinity due to reduced steric hindrance.
- 3-Methylbenzyl ester (target) vs. 4-methoxybenzyl (): The methyl group in the target compound provides steric hindrance without electron-donating effects, unlike the methoxy group in .
Heterocyclic Hybrids :
- The pyrazole-carbothioamide hybrid in introduces additional hydrogen-bonding sites (via sulfur and NH groups), absent in the target compound.
Electronic and Steric Effects
Biological Activity
The compound (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of both the (3-methylphenyl) and (4-fluorophenyl) substituents enhances its chemical properties, potentially influencing its interactions with biological targets.
The biological activity of triazole derivatives often involves their interaction with specific enzymes or receptors. The proposed mechanisms for this compound include:
- Enzyme Inhibition : The triazole ring can interact with various enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy and infectious diseases where enzyme inhibition can disrupt critical biological pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For example:
- Inhibition of Cell Proliferation : Compounds similar to (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
- Mechanistic Studies : Docking simulations suggest that these compounds can bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory potential:
- Cytokine Modulation : Some studies report that these compounds can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Studies
Several case studies have been conducted to assess the biological activity of triazole derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM. |
| Study B | Showed that the compound reduced inflammation markers in a murine model of arthritis. |
| Study C | Identified binding affinities to tubulin similar to known anticancer agents, supporting further development as a chemotherapeutic agent. |
Research Findings
A review of recent literature reveals promising findings regarding the biological activity of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer types through mechanisms involving tubulin inhibition and apoptosis induction .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammation .
- Selectivity and Potency : Comparative studies highlight its selectivity over other compounds in similar classes, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
